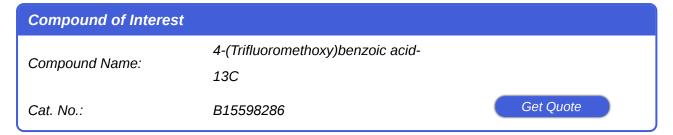




4-(Trifluoromethoxy)benzoic acid-13C CAS number and molecular weight

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An In-Depth Technical Guide to 4-(Trifluoromethoxy)benzoic acid-13C

Introduction

4-(Trifluoromethoxy)benzoic acid-13C is the isotopically labeled form of 4(Trifluoromethoxy)benzoic acid, where a carbon atom is replaced with its stable isotope, carbon-13. This labeling renders the molecule heavier than its unlabeled counterpart, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. For researchers, scientists, and drug development professionals, 4(Trifluoromethoxy)benzoic acid-13C serves as a high-fidelity internal standard for pharmacokinetic and metabolic studies of drug candidates containing the 4(trifluoromethoxy)benzoyl moiety. The trifluoromethoxy group is a key pharmacophore in modern drug design, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required in regulated bioanalysis. This guide provides a comprehensive overview of its properties, applications, and a detailed experimental protocol for its use.

Core Compound Data

The fundamental properties of **4-(Trifluoromethoxy)benzoic acid-13C** are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.



Property	Value	Source
CAS Number	2819280-75-4	[2]
Molecular Formula	C ₇ ¹³ CH ₅ F ₃ O ₃	[3]
Molecular Weight	207.11 g/mol	[3][4]
Synonyms	4-(Trifluoromethoxy)benzoic acid-13C, 4- (Trifluoromethyloxy)benzoic acid-α-13C	[2]
Unlabeled CAS No.	330-12-1	[2][3]
Product Format	Neat	[2]

Applications in Research and Drug Development

The primary application of **4-(Trifluoromethoxy)benzoic acid-13C** is as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] In drug development, stable isotope-labeled compounds are incorporated into drug molecules to serve as tracers for quantification.[3][5]

The unlabeled form, 4-(Trifluoromethoxy)benzoic acid, is a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1][6] The trifluoromethoxy group can improve the pharmacological profile of a molecule.[1] Consequently, the 13C-labeled version is essential for accurately quantifying the concentration of therapeutic candidates derived from this building block in complex biological matrices like plasma, urine, or tissue homogenates.

Experimental Protocols

The following is a representative protocol for the use of **4-(Trifluoromethoxy)benzoic acid- 13C** as an internal standard in a Liquid Chromatography-Mass Spectrometry (LC-MS) workflow for the quantification of an analyte in a biological matrix.



Objective: To accurately quantify the concentration of an analyte (a drug candidate synthesized using 4-(Trifluoromethoxy)benzoic acid) in human plasma.

Materials:

- Analyte of interest
- 4-(Trifluoromethoxy)benzoic acid-13C (Internal Standard, IS)
- Human plasma (blank)
- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade
- · Water, ultrapure
- · 96-well plates
- Centrifuge
- LC-MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)

Methodology:

- Preparation of Stock Solutions:
 - Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., DMSO or Methanol).
 - Prepare a 1 mg/mL stock solution of 4-(Trifluoromethoxy)benzoic acid-13C (IS) in the same solvent.
- Preparation of Calibration Standards and Quality Controls (QCs):
 - Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL in blank human plasma.



- Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - To 50 μL of each calibration standard, QC sample, and study sample in a 96-well plate, add 150 μL of a protein precipitation solution. This solution consists of acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL of 4-(Trifluoromethoxy)benzoic acid-13C).
 - Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
 - Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a new 96-well plate for LC-MS analysis.
- LC-MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A suitable gradient to ensure separation of the analyte and IS from matrix components.
 - Injection Volume: 5 μL.
 - Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:



- Analyte: Determine the precursor ion ([M-H]⁻) and a suitable product ion.
- Internal Standard (IS): The precursor ion will be [M-H]⁻, which will be one mass unit higher than the unlabeled analyte's carboxylic acid group, and a corresponding product ion.

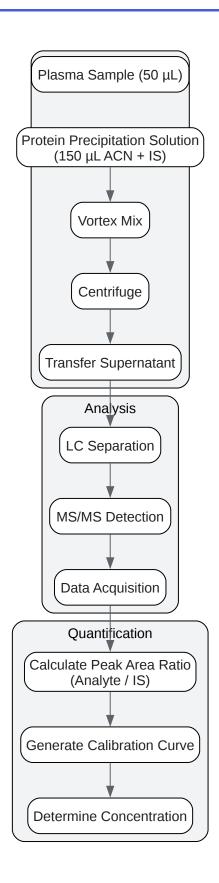
Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Use the calibration curve to determine the concentration of the analyte in the QC and study samples.

Visualizations

The following diagrams illustrate the experimental workflow and the logic of using an internal standard.

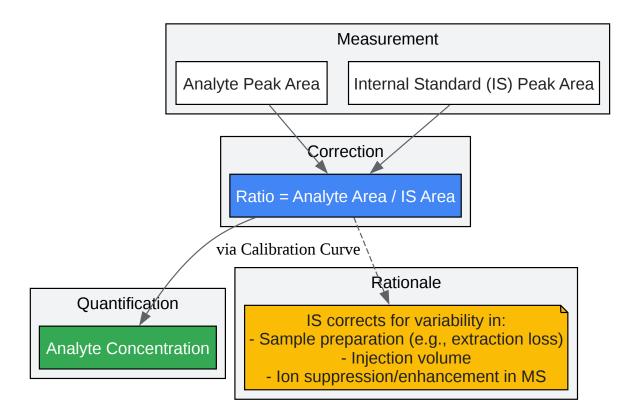




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Caption: LC-MS experimental workflow using an internal standard.





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Caption: Logic of quantification using an internal standard.

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